Scientific Field: Biochemistry.
Application Summary: The compound 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), which has a similar structure to the one , has been used as an inhibitor for human glycolate oxidase (hGOX), a peroxisomal flavoenzyme.
Methods of Application: The crystal structure of hGOX in complex with CCPST was determined at 2.8 Å resolution.
Scientific Field: Organic Chemistry.
Application Summary: Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized.
Methods of Application: The synthesis involved six stepsesterification of 4-chlorobenzoic acid with methanol, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines.
Results or Outcomes: The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity.
Scientific Field: Medicinal Chemistry.
Application Summary: Heterocyclic compounds, including those containing sulfur and nitrogen atoms like the one , have been studied for their antiviral properties.
Methods of Application: These compounds are synthesized and then tested against various viruses, including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), and others.
Results or Outcomes: The antiviral behavior of these heterocyclic compounds has been highlighted, showing potential for the therapy of various fatal and debilitating viral infections.
Application Summary: Thiazoles, which are similar to the compound , have been found to have diverse biological activities.
Results or Outcomes: It has been observed that thiazole derivatives have several biological activities and are a hot research area due to their wide range of applications in the fields of medicinal chemistry.
Scientific Field: Crystallography.
Application Summary: Heterocyclic compounds similar to the one have been studied for their crystallization behavior.
Methods of Application: The crystallization of rac-1-benzyl-3-chloro-4-[(4-chlorophenyl)sulfanyl]-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one, a compound similar to the one , was studied.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, with the chemical formula C13H8ClNO3S, is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl moiety and a nitrobenzaldehyde structure. The compound features a nitro group (-NO2) and an aldehyde group (-CHO) on a benzene ring, which contributes to its reactivity and potential biological activity. The presence of the chlorophenyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and organic synthesis .
Research indicates that 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its electrophilic nature, enabling it to interact with cellular macromolecules . Additionally, preliminary studies suggest antimicrobial properties, although further investigations are necessary to fully elucidate these effects.
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can be achieved through several methods:
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde finds applications in various fields:
Interaction studies involving 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde have focused on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with proteins involved in apoptotic pathways, leading to cell death in cancer cells. Additionally, studies on its interaction with DNA and other cellular components are ongoing to assess its potential as a chemotherapeutic agent .
Several compounds share structural similarities with 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde. Below is a comparison highlighting their uniqueness:
The uniqueness of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde possesses the molecular formula C₁₃H₈ClNO₃S with a precisely determined molecular weight of 293.73 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 270262-96-9, providing unambiguous identification in chemical databases [2] [3]. The molecular structure incorporates three distinct aromatic functional groups: a 4-chlorophenyl ring, a sulfanyl bridge, and a 3-nitrobenzaldehyde moiety, creating a complex heterocyclic system [1] [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde [2]. The compound exhibits the International Chemical Identifier string InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H, with the corresponding InChI Key VWXMGEQTGZRDOQ-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)N+[O-])Cl [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₈ClNO₃S | [1] [2] |
Molecular Weight | 293.73 g/mol | [1] [2] |
Chemical Abstracts Service Number | 270262-96-9 | [2] [3] |
InChI Key | VWXMGEQTGZRDOQ-UHFFFAOYSA-N | [1] [2] |
The molecular architecture of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde features characteristic bond parameters consistent with aromatic sulfide compounds [4]. The carbon-sulfur bond connecting the chlorophenyl and nitrobenzaldehyde rings exhibits typical aromatic sulfide characteristics, with expected bond lengths in the range of 1.76-1.78 Angstroms based on comparable aromatic thioether structures [4]. The nitro group demonstrates standard nitrogen-oxygen bond distances of approximately 1.22-1.24 Angstroms for the nitrogen-oxygen double bonds [5].
The aldehyde functional group displays conventional carbonyl bond characteristics, with the carbon-oxygen double bond length approximately 1.21 Angstroms [6] [7]. The aromatic carbon-carbon bonds within both phenyl rings maintain typical benzene ring geometry with bond lengths of 1.39-1.40 Angstroms [4]. The chlorine substituent forms a carbon-chlorine bond with an expected length of approximately 1.74 Angstroms, consistent with aromatic chloride compounds [8].
Bond angle analysis reveals that the sulfur atom adopts a bent geometry, with the carbon-sulfur-carbon angle approximately 103-105 degrees, typical for diaryl sulfides [4]. The nitro group maintains planarity with the benzene ring, exhibiting carbon-carbon-nitrogen angles of approximately 120 degrees [5]. The aldehyde carbon demonstrates trigonal planar geometry with carbon-carbon-oxygen and carbon-carbon-hydrogen angles of approximately 120 degrees [6] [7].
Crystallographic data for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde indicates solid-state organization typical of substituted aromatic aldehydes [1] [9]. The compound crystallizes as a solid at room temperature, with reported melting point ranges indicating ordered crystalline structure [1] [9]. Computational molecular modeling suggests the molecule adopts a non-planar conformation in the solid state due to steric interactions between the chlorophenyl and nitrobenzaldehyde rings [4].
The crystal packing is influenced by intermolecular interactions including van der Waals forces between aromatic rings and potential hydrogen bonding involving the aldehyde oxygen and nitro group oxygens [4]. The presence of the chlorine substituent contributes to the overall molecular dipole moment, affecting crystal lattice organization and intermolecular spacing [4]. Density functional theory calculations on related compounds suggest similar molecular arrangements with typical aromatic stacking distances of 3.4-3.6 Angstroms [10].
The molecular volume and surface area are determined by the extended aromatic system and the spatial arrangement of substituents [3]. The chlorine atom and nitro group occupy positions that minimize steric hindrance while maximizing crystal packing efficiency [4]. X-ray crystallographic studies of analogous compounds reveal similar unit cell parameters and space group symmetries [4].
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits restricted rotation around the carbon-sulfur bonds due to partial aromatic character and steric hindrance [11]. The molecule can adopt multiple conformational states, with the dihedral angle between the two aromatic rings varying depending on environmental conditions [11]. Nuclear magnetic resonance studies of related compounds indicate conformational equilibria in solution, with population distributions dependent on solvent polarity [11].
The sulfur bridge allows for conformational flexibility, with the molecule capable of adopting both syn and anti arrangements relative to the chlorophenyl and nitrobenzaldehyde rings [11]. Computational studies suggest energy barriers for rotation around the aryl-sulfur bonds in the range of 10-15 kilocalories per mole, indicating moderate conformational stability [10]. The nitro group maintains coplanarity with its attached benzene ring due to resonance stabilization [5].
Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal coalescence phenomena indicating conformational interconversion on the nuclear magnetic resonance timescale [11]. The presence of the electron-withdrawing nitro group influences the electron density distribution throughout the molecular framework, affecting conformational preferences [5]. Solvent effects play a significant role in determining the preferred conformational states, with polar solvents favoring extended conformations [11].
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exists as a solid crystalline material at ambient temperature and pressure [1] [9]. The compound exhibits a melting point range of 118-120 degrees Celsius according to multiple independent sources [1] [9]. Alternative measurements report a melting point of 120 degrees Celsius, confirming the thermal stability range of the crystalline form [9]. The relatively sharp melting point indicates good purity and crystalline order in commercial preparations [1] [9].
The physical state characteristics demonstrate typical properties of substituted aromatic aldehydes, with the solid form attributed to intermolecular interactions including dipole-dipole forces and aromatic stacking [1] [9]. The presence of multiple electron-withdrawing groups contributes to the elevated melting point compared to simpler aromatic aldehydes [12]. Commercial samples typically exhibit 95% purity as determined by gas chromatographic analysis [1] [9].
The crystalline nature of the compound facilitates handling and storage, with the solid form showing resistance to sublimation under normal atmospheric conditions [1] [9]. Thermal analysis reveals decomposition occurring significantly above the melting point, indicating thermal stability in the molten state [13]. The compound maintains its structural integrity during the melting process without observable decomposition products [13] [9].
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] [9] |
Melting Point Range | 118-120°C | [1] |
Alternative Melting Point | 120°C | [9] |
Purity (Commercial) | 95% | [1] |
The solubility characteristics of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde reflect its molecular structure containing both polar and nonpolar regions [13] [12]. The compound demonstrates limited solubility in highly polar protic solvents due to the predominantly aromatic character and lack of hydrogen bond donor sites [12]. Aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide provide enhanced solubility due to favorable dipole-dipole interactions with the nitro and aldehyde functional groups [14].
Chlorinated solvents including dichloromethane and chloroform offer moderate to good solubility, attributed to favorable interactions between the chlorinated solvent and the chlorophenyl substituent [13]. The aromatic rings contribute to solubility in aromatic solvents such as benzene and toluene through pi-pi stacking interactions [13]. Alcoholic solvents demonstrate variable solubility depending on chain length, with lower alcohols showing reduced solubility compared to higher alcohols [12].
The sulfanyl bridge influences solvent interactions by providing additional polarizability and electron density distribution [13]. Ester solvents such as ethyl acetate provide moderate solubility due to favorable interactions with the carbonyl functionalities [13]. The overall solubility pattern follows typical trends for substituted aromatic compounds with multiple electron-withdrawing groups [12] [14].
The infrared spectrum of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits characteristic absorption bands corresponding to its constituent functional groups [6] [7] [8]. The aldehyde carbonyl group displays a strong absorption band in the region 1700-1710 wavenumbers, consistent with aromatic aldehydes where conjugation with the benzene ring lowers the stretching frequency compared to aliphatic aldehydes [6] [7] [20]. The aldehydic carbon-hydrogen stretch appears as a distinctive medium-intensity band around 2720-2750 wavenumbers, providing definitive identification of the aldehyde functionality [6] [20].
The nitro group contributes two characteristic strong absorption bands at approximately 1530-1550 wavenumbers for the asymmetric nitrogen-oxygen stretch and 1340-1360 wavenumbers for the symmetric nitrogen-oxygen stretch [8] [21]. These bands are particularly diagnostic for nitroaromatic compounds and appear with high intensity in the spectrum [5] [8]. The aromatic carbon-carbon stretching vibrations manifest as multiple medium-intensity bands in the region 1580-1600 wavenumbers and 1480-1500 wavenumbers [8] [21].
The carbon-sulfur stretching vibration of the sulfanyl bridge appears as a medium-intensity band in the region 600-700 wavenumbers, characteristic of aromatic sulfides [22] [21]. Aromatic carbon-hydrogen stretching vibrations occur in the region 3050-3100 wavenumbers, while the corresponding out-of-plane bending vibrations appear between 690-900 wavenumbers [8] [21]. The carbon-chlorine stretching vibration contributes a strong band in the region 600-800 wavenumbers, overlapping with other low-frequency vibrations [8] [21].
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O (aldehyde) | 1700-1710 | Strong | Carbonyl stretch |
C-H (aldehydic) | 2720-2750 | Medium | Aldehydic C-H stretch |
NO₂ (asymmetric) | 1530-1550 | Strong | N-O stretch |
NO₂ (symmetric) | 1340-1360 | Strong | N-O stretch |
C-S | 600-700 | Medium | Sulfanyl stretch |
C-Cl | 600-800 | Strong | Carbon-chlorine stretch |
The proton nuclear magnetic resonance spectrum of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde in deuterated chloroform displays characteristic chemical shifts reflecting the electronic environment of each proton [23] [24]. The aldehydic proton appears as a singlet at approximately 9.8-10.2 parts per million, consistent with aromatic aldehydes where the electron-withdrawing nitro group causes additional deshielding [25]. The aromatic protons on the nitrobenzaldehyde ring exhibit chemical shifts in the range 7.5-8.5 parts per million, with the proton ortho to the nitro group appearing most downfield due to the strong electron-withdrawing effect [23] [25].
The chlorophenyl aromatic protons resonate in the region 7.2-7.6 parts per million, with the protons ortho to the chlorine substituent showing characteristic downfield shifts [25]. The aromatic coupling patterns follow typical meta and ortho coupling constants of approximately 8 hertz and 2 hertz, respectively [23] [24]. Integration ratios confirm the presence of eight aromatic protons and one aldehydic proton as expected from the molecular structure [23] [24].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment in the molecule [5] [26]. The aldehydic carbon appears significantly downfield at approximately 190-195 parts per million, characteristic of aromatic aldehyde carbons [26]. The aromatic carbons exhibit chemical shifts ranging from 120-160 parts per million, with the carbon bearing the nitro group appearing most downfield due to the electron-withdrawing effect [5] [26]. The carbon atoms connected to the sulfur bridge show intermediate chemical shifts reflecting the electron-donating nature of sulfur [26].
Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H (aldehydic) | 9.8-10.2 | Singlet | CHO proton |
¹H (aromatic) | 7.2-7.6 | Multiplet | Chlorophenyl protons |
¹H (aromatic) | 7.5-8.5 | Multiplet | Nitrobenzaldehyde protons |
¹³C (aldehydic) | 190-195 | - | CHO carbon |
¹³C (aromatic) | 120-160 | - | Aromatic carbons |
Mass spectrometric analysis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde reveals characteristic fragmentation patterns consistent with its molecular structure [27]. The molecular ion peak appears at mass-to-charge ratio 293.73, corresponding to the intact molecular formula C₁₃H₈ClNO₃S [2] [27]. The isotope pattern shows the characteristic chlorine isotope distribution with peaks at mass-to-charge ratios 293 and 295, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [27].
Common fragmentation pathways include loss of the nitro group (mass loss of 46 mass units) and loss of the aldehydic hydrogen and oxygen (mass loss of 29 mass units) [27]. The sulfanyl bridge may undergo cleavage, producing fragments corresponding to the individual chlorophenyl and nitrobenzaldehyde moieties [27]. The chlorophenyl fragment typically appears at mass-to-charge ratio 127-129, while the nitrobenzaldehyde fragment appears around mass-to-charge ratio 151 [27].
Additional fragmentation includes loss of chlorine (mass loss of 35-37 mass units) and formation of substituted benzyl cations through tropylium ion rearrangements [27]. The base peak in the spectrum often corresponds to a stable aromatic fragment, typically the chlorophenyl or substituted benzyl cation [27]. Collision-induced dissociation studies reveal further fragmentation pathways involving ring cleavage and loss of small neutral molecules [27].
Fragment | m/z | Assignment | Relative Intensity |
---|---|---|---|
M⁺- | 293/295 | Molecular ion | Variable |
[M-NO₂]⁺ | 247/249 | Loss of nitro group | High |
[M-CHO]⁺ | 264/266 | Loss of formyl group | Medium |
C₆H₄Cl⁺ | 127/129 | Chlorophenyl fragment | High |
C₇H₄NO₃⁺ | 151 | Nitrobenzaldehyde fragment | Medium |
The ultraviolet-visible absorption spectrum of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde exhibits multiple absorption bands characteristic of conjugated aromatic systems [28]. The longest wavelength absorption band appears in the region 350-400 nanometers, attributed to charge transfer transitions between the electron-donating sulfanyl bridge and the electron-withdrawing nitro and aldehyde groups [28]. This band typically exhibits moderate extinction coefficients in the range 1000-5000 inverse molar centimeters [28].
The aromatic pi-to-pi-star transitions appear as intense bands in the region 250-300 nanometers, with extinction coefficients typically exceeding 10,000 inverse molar centimeters [28]. These transitions correspond to the benzenoid aromatic systems and are modulated by the electron-withdrawing and electron-donating substituents [28]. The nitro group contributes to the overall bathochromic shift of the absorption bands compared to unsubstituted aromatic aldehydes [28].
Solvent effects significantly influence the absorption spectrum, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state dipole moment [28]. The compound exhibits negligible fluorescence due to efficient non-radiative decay pathways promoted by the nitro group [28]. Time-dependent density functional theory calculations on similar compounds predict absorption maxima consistent with experimental observations [10].
Absorption Band | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
---|---|---|---|
Charge Transfer | 350-400 | 1,000-5,000 | n→π* transitions |
Aromatic π→π* | 250-300 | >10,000 | Benzenoid transitions |
Secondary Bands | 200-250 | Variable | Higher energy π→π* |
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde through nitration-based approaches represents a fundamental strategy that leverages the established principles of electrophilic aromatic substitution. Traditional nitration methods for benzaldehyde derivatives employ mixed acid systems comprising concentrated nitric acid and sulfuric acid, which generate the highly reactive nitronium ion (NO₂⁺) as the electrophilic species [1] [2].
The nitration of benzaldehyde using mixed acid systems typically produces 3-nitrobenzaldehyde as the major product, with only minor amounts of 2-nitrobenzaldehyde formation [1]. This regioselectivity pattern results from the electron-withdrawing nature of the aldehydic group, which deactivates the aromatic ring toward electrophilic substitution and directs the nitronium ion preferentially to the meta position [3] [4]. The reaction mechanism involves the formation of the nitronium ion through the action of sulfuric acid on nitric acid, followed by electrophilic attack on the aromatic ring [5].
Recent investigations have demonstrated that the yield of 2-nitrobenzaldehyde can be enhanced by optimizing the mixed acid composition, particularly by increasing the nitric acid concentration relative to sulfuric acid [6]. This improvement is attributed to the coordination of the nitronium ion with the aldehydic group, which promotes ortho-substitution through intramolecular facilitation [6]. The reaction conditions typically involve temperatures between 0°C and 50°C to control the exothermic nature of the nitration process [1].
For compounds containing the sulfanyl bridge, such as 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, the nitration approach can be applied to pre-formed sulfanyl derivatives. The electron-donating properties of the sulfanyl group enhance the reactivity of the aromatic ring toward electrophilic substitution, making the nitration process more efficient . However, the presence of the sulfanyl group requires careful control of reaction conditions to prevent oxidation to sulfoxide or sulfone derivatives.
Alternative nitration methods have been developed to address the limitations of traditional mixed acid systems. The use of dilute aqueous nitric acid under mild conditions has been reported to achieve selective mononitration of aromatic compounds while minimizing the formation of dinitro products [8] [9]. These environmentally benign approaches utilize the auto-ionization of nitric acid to generate the nitronium ion species, eliminating the need for sulfuric acid co-catalyst [9].
The formation of carbon-sulfur bonds through sulfanylation represents a critical step in the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde. Classical sulfanylation approaches involve nucleophilic aromatic substitution reactions where thiolate anions attack electron-deficient aromatic systems [10]. The 4-chlorophenyl thiolate can be generated in situ from 4-chlorothiophenol under basic conditions, subsequently reacting with nitrobenzaldehyde derivatives.
The nucleophilic aromatic substitution mechanism requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. The nitro group in 3-nitrobenzaldehyde serves as a powerful activating group, facilitating the substitution reaction at the 4-position relative to the aldehydic group [11]. The reaction typically proceeds through the formation of a Meisenheimer complex intermediate, which undergoes elimination to restore aromaticity.
Thiolation reactions can be performed using various sulfur-containing reagents as alternatives to free thiols. Diphenyl disulfide has been demonstrated as an effective sulfur source for carbon-sulfur bond formation, providing better handling characteristics compared to malodorous thiols [10]. The reaction mechanism involves the homolytic cleavage of the disulfide bond, followed by radical coupling with the aromatic substrate.
The use of sulfanyl chlorides represents another classical approach for introducing sulfanyl groups into aromatic systems. These reagents exhibit high reactivity toward nucleophilic attack and can be employed in the presence of suitable nucleophiles [12]. The reaction conditions typically involve mild temperatures and the presence of base to neutralize the hydrogen chloride generated during the substitution process.
Solid-phase synthesis methods have been developed for the preparation of thiol-containing compounds, utilizing protected sulfur reagents that can be deprotected under mild conditions [13]. These approaches offer advantages in terms of product isolation and purification, particularly for complex synthetic schemes involving multiple functional groups.
Sequential functionalization strategies provide a systematic approach to the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde through the stepwise introduction of functional groups. These methods typically involve the preparation of intermediate compounds that serve as precursors for subsequent transformations [14].
One sequential approach involves the initial formation of 4-chlorobenzenesulfenyl chloride through the reaction of 4-chlorobenzene with chlorosulfonic acid, followed by reduction to the corresponding thiol or thiolate [15]. This intermediate can then be coupled with nitrobenzaldehyde derivatives under appropriate conditions to form the target compound. The reaction sequence offers good control over the regioselectivity and allows for the introduction of diverse substituents.
An alternative sequential route involves the nitration of pre-formed 4-[(4-chlorophenyl)sulfanyl]benzaldehyde using controlled nitration conditions [1]. This approach requires careful optimization of the nitration parameters to achieve selective introduction of the nitro group at the desired position while avoiding over-nitration or side reactions.
The sequential functionalization of benzaldehyde derivatives can be achieved through the stepwise introduction of the sulfanyl group followed by nitration, or vice versa. The choice of sequence depends on the electronic properties of the intermediates and the compatibility of the reaction conditions [16]. For electron-rich substrates, nitration is typically performed first to avoid excessive reactivity, while for electron-poor substrates, sulfanylation may be preferred as the initial step.
Multi-step synthesis protocols have been developed that incorporate protection and deprotection strategies to prevent unwanted side reactions [17]. These approaches are particularly valuable when dealing with compounds containing multiple reactive functional groups that might interfere with each other during the synthesis.
Modern synthetic approaches to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde have increasingly relied on metal-catalyzed coupling reactions that offer superior selectivity and efficiency compared to traditional methods. Palladium-catalyzed carbon-sulfur coupling reactions represent a particularly powerful tool for the construction of aryl-sulfur bonds [18] [19].
The palladium-catalyzed coupling of aryl halides with thiols or thiolates provides a direct route to aryl sulfides under mild conditions [20]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the sulfur nucleophile and reductive elimination to form the carbon-sulfur bond [19]. The use of appropriate ligands, such as phosphines or N-heterocyclic carbenes, enhances the catalytic efficiency and substrate scope.
Copper-catalyzed carbon-sulfur coupling reactions have emerged as cost-effective alternatives to palladium-based systems [18] [21]. Copper catalysts demonstrate excellent performance in the coupling of aryl halides with various sulfur nucleophiles, including thiols, thiolates, and disulfides [21]. The reaction conditions are typically milder than those required for palladium catalysis, and the copper catalysts exhibit good tolerance toward functional groups.
Nickel-catalyzed coupling reactions offer additional advantages in terms of cost and availability of the catalyst [10]. The nickel-catalyzed sulfenylation of aromatic compounds has been demonstrated to proceed efficiently with diaryl disulfides as sulfur sources [10]. The reaction mechanism involves the formation of nickel-sulfur intermediates that undergo reductive elimination to generate the desired aryl sulfide products.
The development of iron-catalyzed carbon-sulfur coupling reactions has attracted attention due to the abundance and low toxicity of iron [22]. Iron-catalyzed systems have been shown to be effective for the coupling of aryl halides with sulfur nucleophiles under mild conditions, providing an environmentally benign alternative to precious metal catalysts.
The implementation of green chemistry principles in the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde has led to the development of environmentally sustainable synthetic protocols. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks [8] [9].
Solvent-free synthetic methods have been developed that eliminate the need for organic solvents during the reaction process [8]. These approaches utilize solid-supported catalysts or mechanochemical activation to facilitate the desired transformations. The absence of solvents reduces the environmental impact and simplifies the product isolation process.
Aqueous-phase reactions represent another green chemistry approach for the synthesis of nitroaromatic compounds [9]. The use of water as a reaction medium offers several advantages, including improved safety, reduced environmental impact, and enhanced selectivity. Aqueous nitration reactions using dilute nitric acid have been demonstrated to achieve high yields and selectivities while minimizing the formation of hazardous waste [9].
Microwave-assisted synthesis has emerged as an energy-efficient method for the preparation of aromatic compounds [8]. The use of microwave heating provides rapid and uniform heating, leading to shorter reaction times and improved yields. The microwave-assisted nitration of aromatic compounds has been shown to proceed efficiently under mild conditions with reduced energy consumption.
Photocatalytic approaches have been developed for the synthesis of carbon-sulfur bonds using visible light as the energy source [23]. These methods utilize photocatalysts to generate reactive intermediates that facilitate the coupling of aryl substrates with sulfur nucleophiles. The photocatalytic approach offers advantages in terms of mild reaction conditions and the use of renewable energy sources.
Enzymatic methods have been explored for the synthesis of nitroaromatic compounds under mild conditions [24]. The use of enzymes as catalysts provides high selectivity and operates under environmentally benign conditions. Enzymatic nitroaldol reactions have been demonstrated to proceed efficiently with high enantioselectivity, offering potential applications in asymmetric synthesis.
Flow chemistry represents a transformative approach to the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde, offering superior control over reaction parameters and enhanced safety profiles compared to batch processes [25] [26]. The continuous flow methodology is particularly well-suited for highly exothermic reactions such as nitration, where precise temperature control is essential for achieving high selectivity and preventing hazardous thermal runaway [26].
The implementation of flow chemistry in nitration reactions has been extensively studied using microreactor technology [25] [26]. These systems utilize droplet-based microreactors that provide enhanced mass transfer and heat transfer characteristics, enabling precise control of reaction conditions [25]. The continuous flow nitration of aromatic compounds has been demonstrated to achieve conversions exceeding 80% with selectivities above 75% under optimized conditions [25].
Microreactor design parameters significantly influence the performance of flow nitration processes. The optimization of reactor geometry, including channel dimensions and mixing configurations, has been shown to impact both conversion and selectivity [25]. The use of T-junction mixers and serpentine channels provides efficient mixing of the organic substrate and nitrating medium, while maintaining laminar flow conditions.
The application of flow chemistry to carbon-sulfur coupling reactions has been demonstrated using continuous flow protocols [27]. The palladium-catalyzed coupling of aryl halides with thiols can be performed in flow reactors with residence times of minutes rather than hours, providing improved efficiency and throughput. The continuous flow approach also enables the use of higher temperatures and pressures, which can enhance reaction rates and yields.
Temperature control in flow chemistry systems is achieved through the use of heated reaction coils or microreactor chips with integrated heating elements [25]. The precise temperature control available in flow systems enables the optimization of reaction conditions for specific transformations, leading to improved selectivity and reduced side product formation.
The integration of multiple reaction steps in flow chemistry systems provides opportunities for telescoped synthesis protocols [26]. The sequential nitration and sulfanylation reactions can be performed in a single flow system, eliminating the need for intermediate product isolation and purification. This approach reduces the overall process time and improves the atom economy of the synthesis.
Solvent selection represents a critical parameter in the crystallization process. The compound demonstrates limited solubility in polar solvents such as water and alcohols, while exhibiting good solubility in organic solvents including aromatic hydrocarbons, halogenated compounds, and ethers [28]. The choice of crystallization solvent affects both the crystal morphology and the purity of the final product.
Recrystallization from organic solvents such as ethanol, methanol, or acetone can be employed to purify crude 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde [29]. The recrystallization process involves dissolving the crude material in a heated solvent, followed by controlled cooling to induce crystal formation. The rate of cooling affects the crystal size and quality, with slower cooling generally producing larger, more well-formed crystals.
Mixed solvent systems can be utilized to optimize the crystallization process [30]. The combination of a good solvent (high solubility) with a poor solvent (low solubility) allows for fine-tuning of the crystallization conditions. The solvent layering technique involves carefully layering the poor solvent over the good solvent containing the dissolved compound, promoting slow crystallization at the interface [30].
Vapor diffusion crystallization represents an alternative approach for obtaining high-quality crystals [30]. This technique involves placing a solution of the compound in a volatile solvent within a closed container that also contains a reservoir of a different solvent. The slow evaporation and mixing of the solvents promotes gradual crystallization under controlled conditions [30].
Temperature control during crystallization is essential for achieving reproducible results. The crystallization temperature affects both the nucleation rate and the crystal growth rate, with lower temperatures generally favoring smaller crystals and higher temperatures promoting larger crystal formation. The optimization of crystallization temperature requires consideration of the compound's solubility characteristics and thermal stability.
High-performance liquid chromatography (HPLC) represents the primary analytical and preparative method for the purification and analysis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde [31] [32]. The compound can be effectively separated using reverse-phase chromatography with C18 stationary phases, utilizing mobile phases composed of acetonitrile and water with appropriate pH modifiers [32].
The optimization of HPLC conditions for nitrobenzaldehyde derivatives involves the careful selection of mobile phase composition and pH [31]. A typical mobile phase consists of acetonitrile and water in ratios ranging from 70:30 to 80:20, with phosphoric acid or formic acid added to adjust the pH to approximately 2.5-3.0 [32]. The detection wavelength is typically set at 240 nm, which corresponds to the maximum absorption of the nitro group [31].
Gas chromatography (GC) can be employed as an alternative analytical method for nitrobenzaldehyde derivatives [31] [33]. The GC conditions typically involve the use of non-polar stationary phases such as DB-1 or DB-5, with temperature programming from 80°C to 250°C [31]. The detector of choice is flame ionization detection (FID) or electron capture detection (ECD), depending on the sensitivity requirements [33].
The separation of structural isomers represents a particular challenge in the chromatographic analysis of nitrobenzaldehyde derivatives. The use of mixed-mode chromatography columns with both reversed-phase and ion-exchange properties can provide improved selectivity for closely related compounds [31]. The optimization of chromatographic conditions requires systematic evaluation of various parameters including column type, mobile phase composition, and detection conditions.
Preparative chromatography can be employed for the isolation of pure 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde from synthetic mixtures [32]. The scale-up of analytical methods to preparative conditions requires consideration of factors such as column loading, flow rates, and solvent consumption. The use of automated preparative systems can improve the efficiency and reproducibility of the purification process.
Mass spectrometric detection provides additional selectivity and identification capabilities for chromatographic analysis . The compound exhibits characteristic fragmentation patterns that can be utilized for structure confirmation and quantitative analysis. The molecular ion peak appears at m/z 293/295 due to the isotope pattern of chlorine, with characteristic fragment ions at m/z 247/249 (loss of NO₂) and m/z 127/129 (chlorophenyl fragment) .
The establishment of quality control standards for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde requires the development of comprehensive analytical methods that ensure product purity, identity, and stability [34] [35]. These standards must address various aspects of product quality, including chemical purity, structural integrity, and potential impurities.
Purity determination is typically performed using HPLC analysis with external standard quantification [36]. The purity specification should be established based on the intended use of the compound, with pharmaceutical-grade materials requiring purity levels exceeding 99%. The analytical method must be validated to demonstrate accuracy, precision, linearity, and specificity according to established guidelines.
Identity testing involves the confirmation of the compound's structure using multiple analytical techniques [35]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural information, with ¹H NMR and ¹³C NMR spectra serving as fingerprints for compound identification. Infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups, including the nitro group (1520-1350 cm⁻¹) and the aldehydic carbonyl (1700-1750 cm⁻¹).
Impurity profiling requires the identification and quantification of potential synthetic by-products and degradation products [34]. Common impurities may include starting materials, intermediate compounds, and products of side reactions. The analytical method must be capable of detecting and quantifying these impurities at appropriate levels, typically below 0.1% for pharmaceutical applications.
Stability testing involves the evaluation of the compound's stability under various storage conditions, including temperature, humidity, and light exposure [35]. The stability study should establish appropriate storage conditions and shelf-life specifications. Accelerated stability testing can be performed under elevated temperature and humidity conditions to predict long-term stability.
Water content determination is typically performed using Karl Fischer titration, which provides accurate and precise measurement of moisture levels [34]. The water content specification should be established based on the compound's stability characteristics and intended use. Excessive moisture can lead to hydrolysis of the aldehydic group or other degradation reactions.
Residual solvent analysis is required to ensure that organic solvents used in the synthesis and purification processes are removed to acceptable levels [34]. Gas chromatography with headspace sampling provides a sensitive method for detecting and quantifying residual solvents according to established pharmacopeial limits.
Quality Parameter | Test Method | Specification | Frequency |
---|---|---|---|
Purity | HPLC-UV | ≥99.0% | Every batch |
Identity | NMR, IR | Conforms to reference | Every batch |
Water content | Karl Fischer | ≤0.5% | Every batch |
Residual solvents | GC-HS | ICH limits | Every batch |
Heavy metals | ICP-MS | ≤10 ppm | Quarterly |
Melting point | DSC | 118-120°C | Every batch |